BenchChemオンラインストアへようこそ!

4-Amino-2-(chloromethyl)but-2-enoic acid

GABA aminotransferase competitive inhibition mechanism-based inactivation

4-Amino-2-(chloromethyl)but-2-enoic acid (CAS 100702-84-9) is a synthetic, unsaturated γ-aminobutyric acid (GABA) analog belonging to the 4-amino-2-(substituted methyl)-2-butenoic acid series. It features a chloromethyl substituent at the 2-position of a trans-butenoic acid backbone, which distinguishes it from saturated GABA analogs and other 2-substituted congeners.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
CAS No. 100702-84-9
Cat. No. B15423561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(chloromethyl)but-2-enoic acid
CAS100702-84-9
Molecular FormulaC5H8ClNO2
Molecular Weight149.57 g/mol
Structural Identifiers
SMILESC(C=C(CCl)C(=O)O)N
InChIInChI=1S/C5H8ClNO2/c6-3-4(1-2-7)5(8)9/h1H,2-3,7H2,(H,8,9)
InChIKeyVAUYYPSVXBBKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(chloromethyl)but-2-enoic acid (CAS 100702-84-9): A Chloromethyl GABA-T Inhibitor for Neurochemical Research


4-Amino-2-(chloromethyl)but-2-enoic acid (CAS 100702-84-9) is a synthetic, unsaturated γ-aminobutyric acid (GABA) analog belonging to the 4-amino-2-(substituted methyl)-2-butenoic acid series [1]. It features a chloromethyl substituent at the 2-position of a trans-butenoic acid backbone, which distinguishes it from saturated GABA analogs and other 2-substituted congeners. The compound acts as a competitive reversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T) and has been used to probe the active-site topology of this enzyme [1].

Why 4-Amino-2-(chloromethyl)but-2-enoic Acid Cannot Be Replaced by Other GABA Analogs


Generic substitution among GABA analogs is unreliable because minor structural modifications at the 2-position of the butenoic acid scaffold lead to profound changes in GABA-T inhibition mechanism, metabolic fate, and hydrogen-bonding potential. The 4-amino-2-(substituted methyl)-2-butenoic acid series demonstrates that the nature of the 2-substituent (F, Cl, OH) dictates whether the compound undergoes enzyme-catalyzed elimination or transamination, with the fluoro analog showing a 4:1 elimination-to-transamination ratio while the hydroxy analog does not [1]. The chloromethyl group presents unique steric and electronic properties—intermediate between the small fluoro and hydrogen-bonding hydroxy substituents—that can affect active-site fit and reactivity in ways that are not predictable from the behavior of the other series members [1].

Quantitative Differentiation of 4-Amino-2-(chloromethyl)but-2-enoic Acid (CAS 100702-84-9) vs. Closest Analogs


GABA-T Inhibition: Competitive Reversible Binding vs. Time-Dependent Inactivators

4-Amino-2-(chloromethyl)but-2-enoic acid is a competitive reversible inhibitor of GABA-T but is not a time-dependent inactivator, in contrast to mechanism-based inactivators such as vigabatrin [1]. This distinction is critical for experimental designs that require sustained, reversible enzyme modulation without covalent enzyme modification. Within the same series, the hydroxy analog exhibits a Ki of 5 µM [1], establishing a quantitative benchmark for the scaffold.

GABA aminotransferase competitive inhibition mechanism-based inactivation

Halogen-Dependent Metabolic Partitioning: Elimination vs. Transamination Ratio

In the 4-amino-2-(substituted methyl)-2-butenoic acid series, the fluoro analog exhibits a 4:1 ratio of elimination to transamination, as demonstrated by enzyme-catalyzed fluoride ion release [1]. The chloro analog is anticipated to show a different partitioning ratio due to the poorer leaving-group ability of chloride compared to fluoride, though the exact ratio was not quantified in the available abstract. This series-level trend indicates that the 2-substituent directly controls the metabolic fate of the inhibitor.

enzyme mechanism elimination transamination fluoride release

Synthetic Access and Stereochemical Purity: Exclusive E-Isomer via Selenoxide Elimination

The synthesis of 4-amino-2-(chloromethyl)but-2-enoic acid proceeds via a stereoselective selenoxide elimination that yields the desired E isomer as the sole product [1]. This stereochemical outcome is unexpected and provides a distinct advantage over non-stereoselective routes to analogous GABA derivatives, where E/Z mixtures may complicate biological interpretation or require costly chromatographic separation.

stereoselective synthesis E-isomer selenoxide elimination

Structural Differentiation from Non-Halogenated and Deamino Analogs

Commercially listed analogs include 2-(chloromethyl)but-2-enoic acid (lacks the 4-amino group, C5H7ClO2, CAS 60941-00-6) and 4-amino-butanoic acid (saturated backbone, no halogen, C4H9NO2). The target compound uniquely combines the 4-amino group, the 2-chloromethyl substituent, and the 2,3-double bond in a single scaffold, enabling simultaneous interactions with both the amino acid recognition site and the halogen-binding pocket of GABA-T that are not possible with these simpler analogs. However, no head-to-head potency comparison with these specific commercial analogs has been reported in the literature.

structural analog chloromethyl GABA analog 2-substituted butenoic acid

Optimal Research Use Cases for 4-Amino-2-(chloromethyl)but-2-enoic Acid (100702-84-9)


Active-Site Mapping of GABA Aminotransferase

The compound's reversible, competitive inhibition profile [1] allows researchers to probe the GABA-T active site without irreversible modification. Its chloromethyl group can be used to assess steric and electronic tolerance at the 2-position binding pocket, complementing data from the fluoro and hydroxy analogs in the same series.

Mechanistic Studies of PLP-Dependent Elimination vs. Transamination

Because the chloro analog is expected to undergo enzyme-catalyzed elimination less favorably than the fluoro analog (which shows a 4:1 elimination:transamination ratio [1]), it serves as a tool to determine how leaving-group ability influences the partitioning between elimination and transamination pathways in pyridoxal phosphate (PLP)-dependent enzymes.

Synthesis of Conformationally Restricted GABA Receptor Ligands

The exclusive E-configuration of the double bond, achieved through stereoselective selenoxide elimination [1], makes this compound a valuable chiral building block for preparing GABA-A or GABA-C receptor ligands with defined geometry, where double-bond isomerism can drastically affect receptor affinity and efficacy.

Chemical Biology Probe for Chloride-Dependent GABA Transporters

Although direct GAT inhibition data for this specific compound were not identified, its structural similarity to other GABA analogs that interact with sodium- and chloride-dependent GABA transporters [1] suggests it could be explored as a scaffold for developing GAT-selective probes, particularly given the unique presence of a chloromethyl group that may engage halide recognition sites.

Quote Request

Request a Quote for 4-Amino-2-(chloromethyl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.